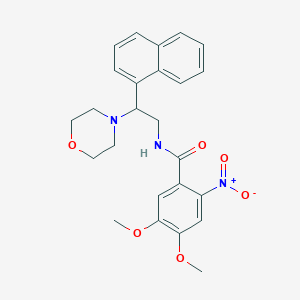
3-(4-Methylphenyl)thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Methylphenyl)thiophene-2-carbohydrazide” is a chemical compound with the CAS Number: 863763-92-2 . It has a molecular weight of 232.31 . The IUPAC name for this compound is 3-(4-methylphenyl)-2-thiophenecarbohydrazide .
Molecular Structure Analysis
The InChI code for “3-(4-Methylphenyl)thiophene-2-carbohydrazide” is 1S/C12H12N2OS/c1-8-2-4-9(5-3-8)10-6-7-16-11(10)12(15)14-13/h2-7H,13H2,1H3,(H,14,15) . This provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-(4-Methylphenyl)thiophene-2-carbohydrazide” is a powder at room temperature . It has a molecular weight of 232.31 .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The synthesis and exploration of thiophene derivatives have led to various biological activities. For instance, the creation of diflunisal hydrazide-hydrazone derivatives has been shown to possess antimycobacterial activity against Mycobacterium tuberculosis, along with antimicrobial activities against several bacteria, fungi, and yeast species. These derivatives have also displayed potential in anticonvulsant activity, hinting at their utility in treating neurological disorders (Ş. Küçükgüzel et al., 2003).
Cholinesterase Inhibition and Antioxidant Activities
Research on thiophene-2-carboxamide Schiff base derivatives of benzohydrazide has unveiled their effectiveness as dual inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. Certain compounds within this class have shown high inhibition rates against these enzymes, alongside possessing significant antioxidant potential, which may contribute to their neuroprotective effects (N. Kausar et al., 2021).
Antimicrobial and Antifungal Efficacy
The synthesis of lanthanide complexes using thiophene-2-carbohydrazide derivatives has demonstrated promising antimicrobial and antifungal properties against multidrug-resistant pathogens. These complexes have shown varying degrees of efficacy in inhibiting the growth of pathogens like Klebsiella pneumonia, Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating their potential in developing new therapeutic agents to combat resistant infections (R. Fouad, 2020).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of hydrazones derived from thiophene have highlighted their potential in optical device applications. Compounds synthesized from thiophene-2-carbohydrazide have demonstrated two-photon absorption, a property valuable in the development of optical limiters and switches. These findings support the exploration of thiophene derivatives for advanced materials in photonic technologies (K. Naseema et al., 2010).
Antidepressant Activity
The synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides has revealed potential antidepressant activity, with specific derivatives significantly reducing immobility time in animal models compared to standard treatments. This suggests a promising avenue for the development of new antidepressant drugs based on thiophene derivatives, offering alternative mechanisms of action (B. Mathew et al., 2014).
Propiedades
IUPAC Name |
3-(4-methylphenyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-2-4-9(5-3-8)10-6-7-16-11(10)12(15)14-13/h2-7H,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXAXHVXLHKMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)thiophene-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

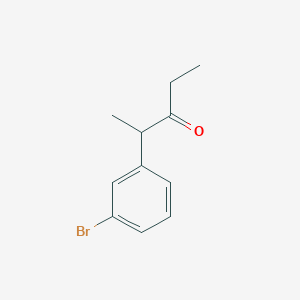
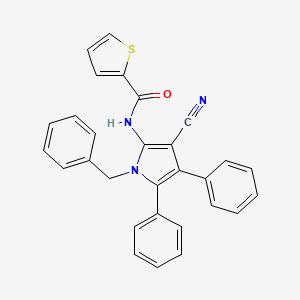
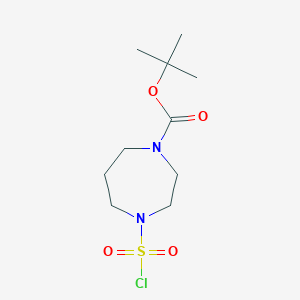
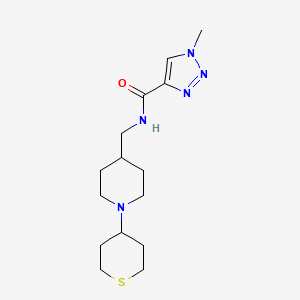
![2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2612119.png)
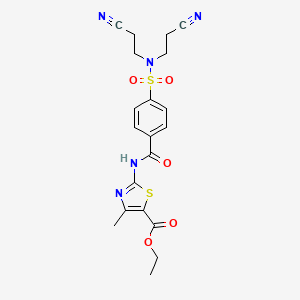
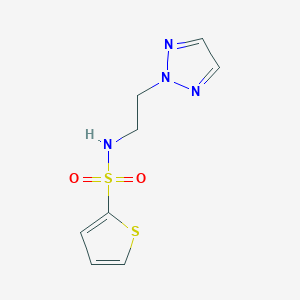
![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2612124.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2612127.png)

![1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2612131.png)

